molecular formula C20H12BrNO3S B2701245 N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide CAS No. 883967-25-7

N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide

Cat. No. B2701245
CAS RN: 883967-25-7
M. Wt: 426.28
InChI Key: JBWKNJYMDQRIIB-UHFFFAOYSA-N
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Description

“N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide” is a chemical compound that has been synthesized for research purposes . It has a molecular formula of C20H12BrNO4 .


Synthesis Analysis

The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM) to afford the product in an excellent yield (94%) at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a carboxamide group, and a bromophenyl group . Further structural analysis could be performed using techniques such as X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy .


Chemical Reactions Analysis

The carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues in moderate to good yields (43–83%) .

Scientific Research Applications

Synthesis and Antibacterial Activity

N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide and its analogs have been synthesized using Suzuki-Miyaura cross-coupling techniques. These compounds were evaluated for their in vitro antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Docking studies and molecular dynamics (MD) simulations validated their potential as antibacterial agents, showing significant effectiveness, particularly against NDM-positive A. baumannii strains (Siddiqa et al., 2022).

Antiviral Activity against H5N1 Influenza Virus

Further research has explored the anti-avian influenza virus (H5N1) activity of heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, indicating promising antiviral properties. This was confirmed through the determination of EC50 and LD50 values and validated by plaque reduction assays on MDCK cell lines, showcasing the potential of these compounds as antiviral agents (Flefel et al., 2012).

Development of Bioactive Materials

Studies have also focused on the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, offering sustainable alternatives to polyphthalamides for high-performance materials. This research underscores the relevance of furan-carboxamide derivatives in developing eco-friendly materials with significant commercial interest (Jiang et al., 2015).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved papers, it was found to have effective activity against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . The molecule was particularly effective against NDM-positive bacteria A. baumannii as compared to various commercially available drugs .

Future Directions

The compound shows promising antibacterial activities, particularly against drug-resistant bacteria . Future research could focus on further exploring its potential uses in medicine, particularly in the treatment of infections caused by drug-resistant bacteria. Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

N-[3-(4-bromophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO3S/c21-13-9-7-12(8-10-13)17-18(23)14-4-1-2-6-16(14)26-20(17)22-19(24)15-5-3-11-25-15/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWKNJYMDQRIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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